
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone is an organic compound that belongs to the class of naphthalenone derivatives This compound is characterized by the presence of an amino group and a naphthalenylimino group attached to a naphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone typically involves the condensation of 2-naphthylamine with 1,4-naphthoquinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as dihydro derivatives.
Substitution: The amino and naphthalenylimino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted naphthalenone derivatives.
科学的研究の応用
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Amino-1,4-naphthoquinone: A related compound with similar structural features but lacking the naphthalenylimino group.
4-Amino-1-naphthol: Another related compound with an amino group attached to a naphthol core.
Uniqueness
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone is unique due to the presence of both an amino group and a naphthalenylimino group attached to a naphthalenone core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
2472-03-9 |
|---|---|
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC名 |
2-amino-4-naphthalen-2-yliminonaphthalen-1-one |
InChI |
InChI=1S/C20H14N2O/c21-18-12-19(16-7-3-4-8-17(16)20(18)23)22-15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,21H2 |
InChIキー |
RDIQKCIZYLCYSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C3C=C(C(=O)C4=CC=CC=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


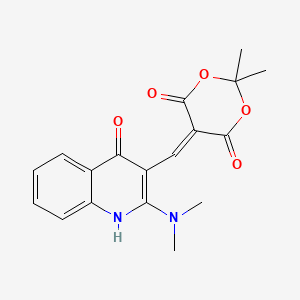
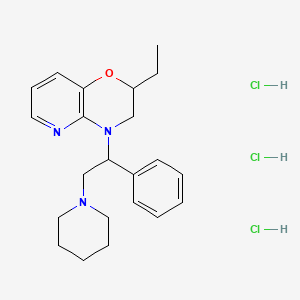
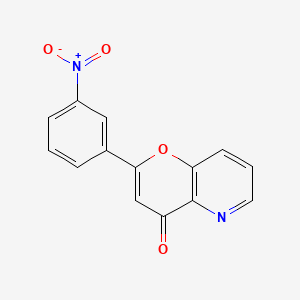
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
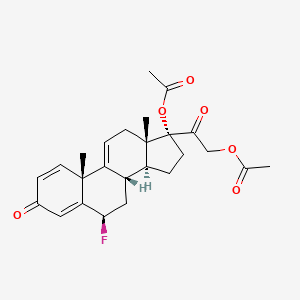


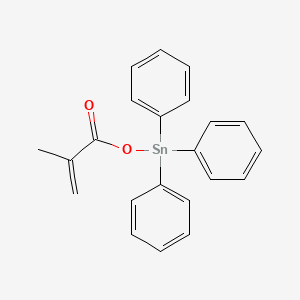
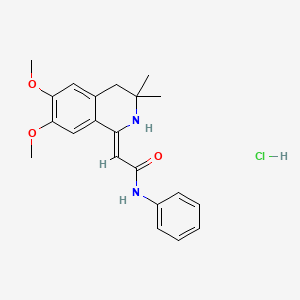

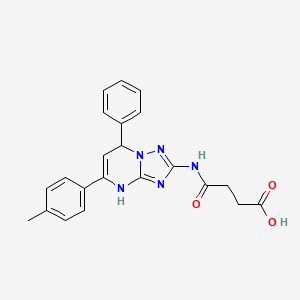
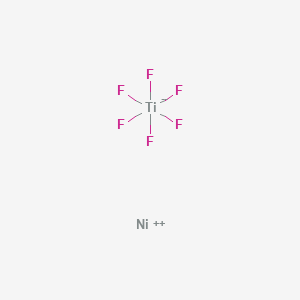
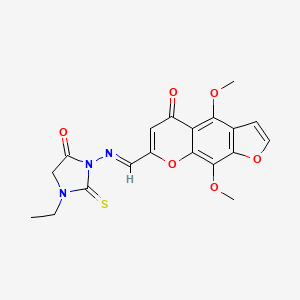
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
